A Comprehensive Technical Guide to Methyl 3-(methyl-d3-thio)propionate: Structure, Properties, and Applications
A Comprehensive Technical Guide to Methyl 3-(methyl-d3-thio)propionate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of methyl 3-(methyl-d3-thio)propionate, a deuterated analog of a naturally occurring sulfur-containing ester. While direct experimental data for the deuterated form is sparse, this document synthesizes information from its non-deuterated counterpart, methyl 3-(methylthio)propionate, and established principles of isotopic labeling to offer a comprehensive resource for research and development.
Introduction: The Significance of Isotopic Labeling
In the realm of drug discovery and metabolic research, isotopically labeled compounds are indispensable tools. The substitution of a hydrogen atom with its heavier isotope, deuterium, in a molecule like methyl 3-(methylthio)propionate to yield methyl 3-(methyl-d3-thio)propionate, offers a subtle yet powerful modification. This alteration, while minimally affecting the compound's chemical properties, provides a distinct mass signature that is invaluable for a range of applications, from quantitative analysis in complex biological matrices to mechanistic studies of chemical reactions.
Methyl 3-(methylthio)propionate itself is a sulfur-containing ester found in various natural sources, including pineapple, muskmelon, and strawberries, contributing to their characteristic flavors.[1] It also serves as a versatile chemical intermediate in the synthesis of pharmaceuticals and cosmetics.[2] The introduction of a deuterated methyl group provides a valuable tool for researchers in these fields.
Physicochemical Properties
The physicochemical properties of methyl 3-(methyl-d3-thio)propionate are expected to be very similar to its non-deuterated analog, with the primary difference being a slight increase in molecular weight.
| Property | Value (for Methyl 3-(methylthio)propionate) | Reference |
| Molecular Formula | C5H10O2S | [3][4] |
| Molecular Weight | 134.20 g/mol | [3][5] |
| IUPAC Name | methyl 3-(methyl-d3-sulfanyl)propanoate | Inferred |
| CAS Number | 13532-18-8 | [3][4][5] |
| Appearance | Clear, colorless liquid | [6][7] |
| Boiling Point | 74-75 °C at 13 mmHg; 197 °C (lit.) | [5] |
| Density | 1.077 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index | 1.465 at 20 °C (lit.) | [5][6] |
| Solubility | Soluble in chloroform; low solubility in water | [6] |
| Flash Point | 72 °C (closed cup) | [1][5] |
For methyl 3-(methyl-d3-thio)propionate, the molecular weight would be approximately 137.22 g/mol due to the three deuterium atoms. Other physical properties are not expected to differ significantly.
Chemical Structure and Synthesis
The chemical structure of methyl 3-(methyl-d3-thio)propionate is characterized by a propionate backbone with a deuterated methyl-thio ether at the 3-position.
Visualizing the Structure
Caption: Chemical structure of methyl 3-(methyl-d3-thio)propionate.
Proposed Synthesis Workflow
A common method for synthesizing thioethers is through the reaction of a thiol with an alkyl halide. To introduce the deuterated methyl group, a deuterated methylating agent would be used. A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for methyl 3-(methyl-d3-thio)propionate.
Experimental Protocol:
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Thiolate Formation: To a solution of methyl 3-mercaptopropionate in an anhydrous aprotic solvent (e.g., tetrahydrofuran), a slight molar excess of a strong base, such as sodium hydride, is added portion-wise at 0 °C under an inert atmosphere (e.g., argon). The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium thiolate.
-
Deutero-methylation: A molar equivalent of deuterated methyl iodide (CD3I) is added dropwise to the solution of the sodium thiolate at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure methyl 3-(methyl-d3-thio)propionate.
Analytical Characterization
The identity and purity of the synthesized methyl 3-(methyl-d3-thio)propionate would be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): This is the most direct method to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum would be shifted by +3 m/z units compared to the non-deuterated analog.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The singlet corresponding to the S-CH₃ group in the non-deuterated compound (around 2.12 ppm) would be absent or significantly reduced in intensity.[3] The other proton signals (the two methylene groups and the O-CH₃ group) would remain.
-
¹³C NMR: The carbon of the CD₃ group would show a characteristic multiplet due to coupling with deuterium, and its chemical shift would be slightly different from the CH₃ carbon in the non-deuterated compound.
-
-
Infrared (IR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).
Applications in Research and Drug Development
The primary utility of methyl 3-(methyl-d3-thio)propionate lies in its application as an internal standard and a tracer in various research and development settings.
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotopically labeled internal standard is crucial for accurate and precise quantification of an analyte in a biological matrix. Methyl 3-(methyl-d3-thio)propionate can serve as an ideal internal standard for the quantification of its non-deuterated analog or structurally related compounds. Its nearly identical chemical behavior ensures co-elution and similar ionization efficiency, while its distinct mass allows for separate detection.
Metabolic Pathway Elucidation
The deuterated methyl group can be used as a tracer to follow the metabolic fate of the molecule. For instance, it can be used to study the demethylation of 3-(methylthio)propionate to 3-mercaptopropionate, a reaction known to be carried out by some marine bacteria.[5] By tracking the deuterated methyl group, researchers can gain insights into the mechanisms and enzymes involved in these metabolic transformations.[9][10]
Mechanistic Studies in Organic Synthesis
The kinetic isotope effect (KIE) is a powerful tool for studying the mechanism of chemical reactions. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the C-H bond to the methyl group is broken in the rate-determining step of a reaction. This information is critical for understanding and optimizing synthetic pathways. The introduction of a methyl group can significantly influence a molecule's properties and is a common strategy in drug design.[11]
Safety and Handling
Based on the safety information for methyl 3-(methylthio)propionate, the deuterated analog should be handled with care in a well-ventilated area. It is a combustible liquid.[1][12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the non-deuterated compound.
Conclusion
Methyl 3-(methyl-d3-thio)propionate, while not extensively characterized in the literature, represents a valuable tool for researchers in various scientific disciplines. By leveraging the well-documented properties of its non-deuterated counterpart and the principles of isotopic labeling, this guide provides a foundational understanding of its synthesis, characterization, and potential applications. As the demand for sophisticated analytical tools in drug development and metabolic research continues to grow, the utility of such isotopically labeled compounds is set to expand.
References
-
PubChem. (n.d.). Methyl 3-methylthiopropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 3-(methylthio)propionate: Properties, Applications, and Chemical Synthesis. Retrieved from [Link]
-
NIST. (n.d.). 3-(Methylthio)propanoic acid methyl ester. NIST WebBook. Retrieved from [Link]
-
PureSynth. (n.d.). Methyl 3-(Methylthio)Propionate. Retrieved from [Link]
-
NextSDS. (n.d.). Methyl 3-(methylthio)propionate — Chemical Substance Information. Retrieved from [Link]
-
mzCloud. (n.d.). Methyl 3 methylthio propionate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate. Retrieved from [Link]
-
Ventos. (n.d.). METHYL 3-METHYLTHIOPROPIONATE. Retrieved from [Link]
-
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. Retrieved from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3-methylthiopropionate | C5H10O2S | CID 61641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Methylthio)propanoic acid methyl ester [webbook.nist.gov]
- 5. Methyl 3-(methylthio)propionate 98 13532-18-8 [sigmaaldrich.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. A10649.36 [thermofisher.com]
- 8. mzCloud – Methyl 3 methylthio propionate [mzcloud.org]
- 9. CAS 646-01-5: 3-(Methylthio)propionic acid | CymitQuimica [cymitquimica.com]
- 10. selleckchem.com [selleckchem.com]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl 3-(Methylthio)propionate | 13532-18-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
